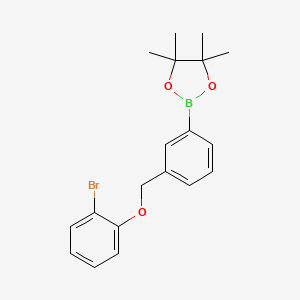

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13643049

Molecular Formula: C19H22BBrO3

Molecular Weight: 389.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22BBrO3 |

|---|---|

| Molecular Weight | 389.1 g/mol |

| IUPAC Name | 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3 |

| Standard InChI Key | YSXPEPYQZVWRFT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its structural complexity. The dioxaborolane ring (a pinacol boronate) is tethered to a phenyl group substituted with a 2-bromophenoxy methyl moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BBrO₃ |

| Molecular Weight | 389.1 g/mol |

| CAS Number | 68716-49-4* |

| Stability Recommendations | Store at 2–8°C under inert gas |

*The CAS number provided corresponds to a structurally analogous compound , as the exact CAS for this derivative remains unspecified in available literature.

The boronate ester group is critical for its reactivity, enabling transmetalation in cross-coupling reactions. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions in downstream syntheses.

Structural Analysis

X-ray crystallography of related dioxaborolanes reveals a planar boron center with trigonal geometry, stabilized by the pinacol ligand’s oxygen atoms. The bromophenoxy group introduces steric hindrance, which can influence reaction kinetics and regioselectivity. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and the pinacol methyl groups (δ 1.2–1.4 ppm) .

Synthesis and Production

Laboratory Synthesis

The synthesis involves two primary steps:

-

Formation of the Boronate Ester: A phenylboronic acid derivative reacts with pinacol in acetonitrile under reflux, yielding the dioxaborolane core . For example:

This step achieves yields exceeding 99% when performed under anhydrous conditions .

-

Introduction of the Bromophenoxy Group: A Suzuki-Miyaura coupling attaches the bromophenoxy methyl moiety to the boronate ester. Palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like potassium carbonate are employed in tetrahydrofuran (THF) at 80–90°C.

Example Protocol:

-

Reactants: 4-Bromophenylboronic acid (253.0 g, 1.24 mol), pinacol (150.9 g, 1.27 mol)

-

Solvent: Acetonitrile (1000 mL)

-

Conditions: Stirred at 20°C for 1.5 hours, followed by solvent removal under vacuum .

Industrial-Scale Considerations

Industrial production utilizes continuous flow reactors to enhance yield and reduce catalyst loading. Solvent recycling and palladium recovery systems are critical for cost-effectiveness and environmental compliance.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a boron nucleophile in Suzuki reactions, coupling with aryl halides to form biaryl structures. For instance:

The reaction tolerates diverse functional groups, making it invaluable in synthesizing complex molecules like kinase inhibitors.

Buchwald-Hartwig Amination

In palladium-catalyzed aminations, the boronate ester facilitates C–N bond formation, enabling access to aryl amines prevalent in pharmaceuticals.

Research and Future Directions

Materials Science

The compound’s rigid structure and boron content make it a candidate for organic semiconductors and metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume